N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide
Description
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzamide core substituted with a tert-butyl group, a chlorine atom, and a piperidine ring linked to a thianyl group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O2S/c1-21(2,3)23-20(25)18-14-15(22)4-5-19(18)26-17-6-10-24(11-7-17)16-8-12-27-13-9-16/h4-5,14,16-17H,6-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPBJTQHJMCDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-hydroxybenzoic acid with tert-butylamine under appropriate conditions to form N-tert-butyl-5-chloro-2-hydroxybenzamide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the intermediate with 4-piperidone under basic conditions to form the corresponding piperidine derivative.
Attachment of the Thianyl Group: The thianyl group can be attached to the piperidine ring through a nucleophilic substitution reaction using thian-4-yl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Material Science: The unique structure of the compound allows it to be used in the development of new materials with specific properties.
Biological Research: The compound can be used to study the interaction of small molecules with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzenesulfonamide: Similar structure with a sulfonamide group instead of a benzamide group.
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzylamine: Similar structure with a benzylamine group instead of a benzamide group.
Uniqueness
N-tert-butyl-5-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
